1,4-Thiazepane-4-sulfonyl chloride
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Overview
Description
1,4-Thiazepane-4-sulfonyl chloride is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Thiazepane-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-thiazepane with chlorosulfonic acid under controlled conditions. Another method includes the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use efficient and eco-friendly reagents to ensure high yields and purity. For example, the combination of hydrogen peroxide and sulfuryl chloride is commonly used for the oxidative chlorination of thiol derivatives .
Chemical Reactions Analysis
Types of Reactions
1,4-Thiazepane-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Substitution: Reaction with nucleophiles to form sulfonamides and other derivatives.
Reduction: Reduction of the sulfonyl chloride group to the corresponding sulfonamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuryl chloride, and zirconium tetrachloride.
Substitution: Nucleophiles such as amines and alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through reactions with alcohols.
Sulfonyl azides: Formed through reactions with sodium azide.
Scientific Research Applications
1,4-Thiazepane-4-sulfonyl chloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1,4-thiazepane-4-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity makes it a valuable tool in modifying biological molecules, such as proteins and enzymes. The compound targets specific molecular pathways, inhibiting enzyme activity and altering protein function .
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
Phenylsulfonyl chloride: Another sulfonyl chloride used in organic synthesis
Uniqueness
1,4-Thiazepane-4-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing complex heterocyclic compounds and exploring new chemical pathways .
Properties
Molecular Formula |
C5H10ClNO2S2 |
---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
1,4-thiazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO2S2/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2 |
InChI Key |
SJKUZOJYOSRLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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